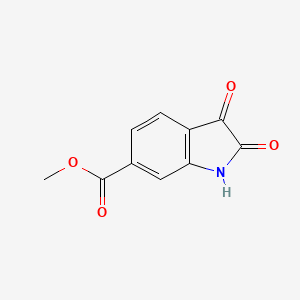
6-Carboxyisatinmethylester
Übersicht
Beschreibung
Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Carbonsäureestern
6-Carboxyisatinmethylester: wird bei der Synthese von Carbonsäureestern verwendet, die eine zentrale Rolle bei der Entwicklung organischer Materialverbindungen, Arzneimittelmoleküle und Naturstoffe spielen. Die Veresterung beinhaltet oft die Reaktion von Carbonsäuren mit Alkoholen, wobei Carbonsäuren als Elektrophile fungieren .
Katalyse bei der Methanoldehydratisierung
Diese Verbindung dient als Promotor bei der Dehydratisierung von Methanol zu Dimethylether (DME), einem Prozess, der durch Zeolithkatalysatoren katalysiert wird. Das Vorhandensein von Methylcarboxylatestern verstärkt die Reaktion bei niedrigeren Temperaturen, was ihre Rolle als potente Promotoren unterstreicht .
Strukturaufklärung von Fettsäuren
Im Bereich der Massenspektrometrie wird Methyl-2,3-dioxoindolin-6-carboxylat zur Strukturaufklärung von Fettsäuren verwendet. Es hilft, die Position von Doppel- und Dreifachbindungen in Fettsäuremolekülen zu bestimmen, was für das Verständnis ihrer chemischen Eigenschaften entscheidend ist .
Pharmazeutische Forschung
Indolderivate, darunter This compound, sind in der pharmazeutischen Forschung von Bedeutung. Sie werden hinsichtlich ihres therapeutischen Potenzials zur Behandlung verschiedener Krankheiten untersucht, darunter Krebs, mikrobielle Infektionen und andere Erkrankungen. Ihre biologische Aktivität ist Gegenstand eines zunehmenden Interesses in der medizinischen Chemie .
Heterocyclische Chemie
Die Verbindung ist ein wichtiger Bestandteil der heterocyclischen Chemie, wo sie zur Synthese von Imidazol-haltigen Verbindungen eingesetzt wird. Diese Verbindungen weisen eine breite Palette biologischer Aktivitäten auf und sind essenziell für die Entwicklung neuer Medikamente mit unterschiedlichen therapeutischen Wirkungen .
PROTAC-Entwicklung
Methyl-2,3-dioxo-2,3-dihydro-1H-indol-6-carboxylat: ist ein funktionalisierter Ligand, der bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) verwendet wird. Dies sind Moleküle, die so konzipiert sind, dass sie den Abbau bestimmter Proteine induzieren, ein vielversprechender Ansatz in der gezielten Krebstherapie .
Eigenschaften
IUPAC Name |
methyl 2,3-dioxo-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-6-7(4-5)11-9(13)8(6)12/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSOZUAKIZDOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677448 | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213670-35-0 | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)
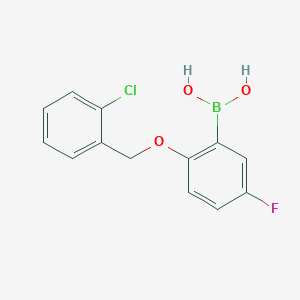
![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1486536.png)
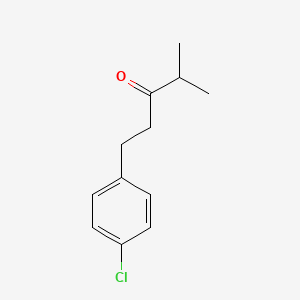

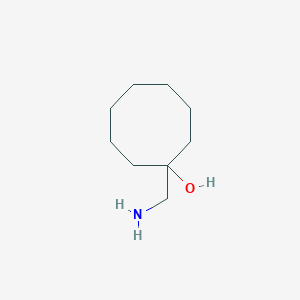

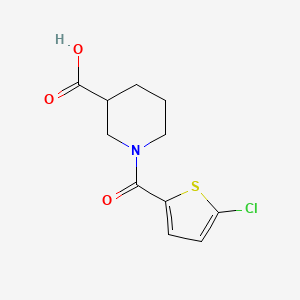
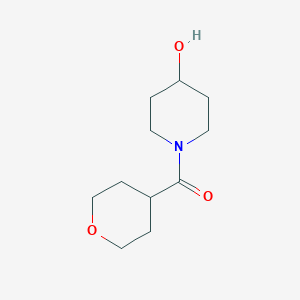
![2-[3-(Hydroxymethyl)piperidin-1-yl]propanoic acid](/img/structure/B1486548.png)
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)

